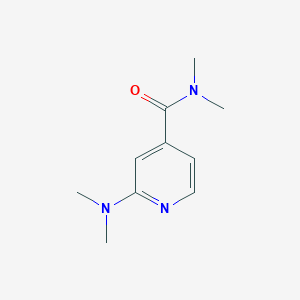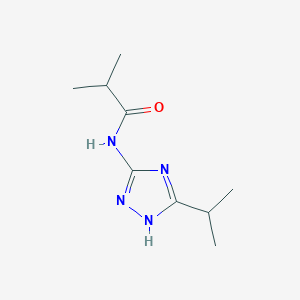
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene
Vue d'ensemble
Description
“1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene” is a chemical compound with the molecular formula C9H8ClF3 . It is a derivative of benzene, which is a common aromatic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a chloro group and a 2,2,2-trifluoro-1-methyl-ethyl group attached to it . The exact positions of these groups on the benzene ring can be determined by IUPAC nomenclature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 208.61 and a predicted density of 1.242±0.06 g/cm3 . The predicted boiling point is 177.2±40.0 °C .Applications De Recherche Scientifique
Macrocyclic Compound Synthesis
1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene and its derivatives have been used in the synthesis of macrocyclic compounds. For instance, 1,2-Bis(ethoxycarbonylmethoxy)benzene, a related compound, undergoes stoichiometric condensation with various diamines to form macrocycles that selectively extract lead picrate over other metal picrates (Kumar, Singh, & Singh, 1992).
Organometallic Complexes
The compound and its derivatives are instrumental in the synthesis of organometallic complexes. These complexes, such as those derived from chiral tridentate ligands containing this compound, have been used in asymmetric aldol reactions (Longmire, Zhang, & Shang, 1998).
Ionic Liquid Applications
Certain derivatives of this compound are used in ionic liquids for separating aromatic hydrocarbons from alkanes, showcasing potential applications in green chemistry (Arce, Earle, Rodríguez, & Seddon, 2007).
Radical Addition Reactions
The compound plays a role in bromine atom-transfer radical addition reactions in various solvents, including aqueous media, indicating its versatility in chemical synthesis (Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto, 2001).
Phthalocyanine Synthesis
This compound derivatives are used in synthesizing phthalocyanines, indicating its utility in the creation of complex organic dyes and pigments (Dinçer, Gül, & Koçak, 2004).
Inifer Mechanism Studies
This compound is a key subject in the study of inifer mechanisms in cationic polymerizations, demonstrating its importance in polymer chemistry (Dittmer, Pask, & Nuyken, 1992).
Propriétés
IUPAC Name |
1-chloro-4-(1,1,1-trifluoropropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEMRWJSSKSJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)











